molecular formula C12H10Cl2N2O2 B6230773 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152975-93-3

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6230773
CAS No.: 1152975-93-3
M. Wt: 285.12 g/mol
InChI Key: SCHRBFICOCNDAU-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final step involves the oxidation of the pyrazole intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce less chlorinated phenyl derivatives. Substitution reactions can result in the formation of various functionalized pyrazole derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylhydrazine: A related compound used in the synthesis of various pyrazole derivatives.

    2,4-Dichlorophenylacetic acid: Another compound with a similar structure but different functional groups.

Uniqueness

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.

Properties

CAS No.

1152975-93-3

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-5-ethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-10-8(12(17)18)6-15-16(10)11-4-3-7(13)5-9(11)14/h3-6H,2H2,1H3,(H,17,18)

InChI Key

SCHRBFICOCNDAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Purity

95

Origin of Product

United States

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